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Acetyl-Amylin (8-37) (human)

Cat. No.: B1578696
M. Wt: 3225.53
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Amylin (8-37) (human) is a characterized fragment of the human islet amyloid polypeptide (IAPP) and is established in scientific research as a specific amylin antagonist . This compound is a critical tool for probing the complex physiological role of amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells . Amylin itself functions as a synergistic partner to insulin in glycemic regulation, primarily by slowing gastric emptying, promoting satiety, and inhibiting the secretion of glucagon, thereby reducing the post-prandial rise in blood glucose . By acting as a receptor antagonist, Acetyl-Amylin (8-37) (human) effectively blocks the biological actions of endogenous amylin. This mechanism allows researchers to investigate amylin's metabolic functions and its potential autocrine or paracrine effects on insulin secretion within the islets . The use of this antagonist is essential for in vitro studies designed to elucidate amylin-related pathways, understand their dysregulation in conditions like Type 2 diabetes, and validate the mechanisms of other amylin-targeting compounds. CAS Number: 178603-79-7 Molecular Formula: C₁₄₀H₂₁₈N₄₂O₄₆ Molecular Weight: 3225.48 g/mol This product is intended for research purposes only.

Properties

Molecular Formula

C140H218N42O46

Molecular Weight

3225.53

sequence

Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2

Origin of Product

United States

Structural Biology and Biophysical Characterization of Acetyl Amylin 8 37

Primary and Secondary Structural Elements of Acetyl-Amylin (8-37)

Acetyl-Amylin (8-37) is a truncated and modified analog of the full-length human amylin peptide, also known as islet amyloid polypeptide (IAPP). The primary structure of this 30-amino-acid peptide fragment corresponds to residues 8 through 37 of human amylin, with the N-terminus acetylated. The acetylation removes the positive charge at the N-terminus. acs.org

The specific amino acid sequence of human Amylin (8-37) is: Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr

Like its parent peptide, Acetyl-Amylin (8-37) is considered an intrinsically disordered peptide, meaning it does not have a single, well-defined three-dimensional structure in solution. nih.gov However, under certain conditions, particularly in the presence of model membranes like sodium dodecyl sulfate (B86663) (SDS) micelles, it can adopt secondary structural elements. nih.gov Spectroscopic studies indicate that amylin-related peptides have a predicted α-helical structure from amino acid residues 8–18. physiology.org In membrane environments, amylin peptides can initially adopt an α-helical conformation which can then transition into stable β-sheet structures upon self-assembly. nih.gov The propensity to form β-sheets is a critical characteristic linked to the aggregation potential of amylin peptides. researchgate.net

Table 1: Primary Structure of Acetyl-Amylin (8-37) (human)

Position Amino Acid Position Amino Acid Position Amino Acid
Ac-8 Alanine (Ala) 18 Histidine (His) 28 Serine (Ser)
9 Threonine (Thr) 19 Serine (Ser) 29 Asn (Asn)
10 Glutamine (Gln) 20 Serine (Ser) 30 Threonine (Thr)
11 Arginine (Arg) 21 Asparagine (Asn) 31 Asparagine (Asn)
12 Leucine (Leu) 22 Asparagine (Asn) 32 Valine (Val)
13 Alanine (Ala) 23 Phenylalanine (Phe) 33 Glycine (Gly)
14 Asparagine (Asn) 24 Glycine (Gly) 34 Serine (Ser)
15 Phenylalanine (Phe) 25 Alanine (Ala) 35 Asparagine (Asn)
16 Leucine (Leu) 26 Isoleucine (Ile) 36 Threonine (Thr)

| 17 | Valine (Val) | 27 | Leucine (Leu) | 37 | Tyrosine (Tyr) |

Conformational Dynamics and Stability of Acetyl-Amylin (8-37)

The conformational dynamics of Acetyl-Amylin (8-37) are complex and play a pivotal role in its biological activity and aggregation propensity. As an intrinsically disordered peptide, it exists as an ensemble of rapidly interconverting structures in aqueous solution. nih.gov The stability of any transiently formed secondary structures, such as α-helices or β-sheets, is generally low in the absence of stabilizing environments like membranes or upon self-association.

Molecular dynamics simulations have been instrumental in probing the conformational landscape of amylin and its fragments. researchgate.net These studies reveal that the peptide can sample various conformations, including random coils, β-hairpins, and helical structures. nih.gov The N-terminal acetylation of Amylin (8-37) is expected to increase the helical propensity of the peptide by removing the positive charge and adding an N-capping group. acs.org This alteration in conformational preference can influence its interaction with receptors and its aggregation pathway.

The stability of amylin oligomers, which are precursors to fibril formation, is a key area of investigation. Studies on full-length amylin have shown that the transition from α-helical monomers to β-sheet-rich oligomers is a critical step in the aggregation process. scispace.com While specific thermodynamic data for Acetyl-Amylin (8-37) is not abundant, the principles governing the stability of larger amylin assemblies, such as the role of hydrophobic and aromatic interactions, are likely applicable. nih.gov

Oligomerization and Aggregation Propensity of Acetyl-Amylin (8-37) Itself

A defining characteristic of amylin and its amyloidogenic fragments is their propensity to self-assemble into oligomers and amyloid fibrils. royalsocietypublishing.org Acetyl-Amylin (8-37) is known to form amorphous aggregates. researchgate.net The aggregation process typically follows a nucleation-dependent polymerization mechanism, characterized by a lag phase (nucleation), followed by a rapid growth phase (elongation), and finally a plateau phase where mature fibrils are formed. mdpi.com

The aggregation kinetics of Amylin (8-37) can be monitored by techniques such as Thioflavin T (ThT) fluorescence, which detects the formation of β-sheet-rich amyloid structures. mdpi.com The process is influenced by factors such as peptide concentration, pH, and temperature. researchgate.net While mature fibrils are a hallmark of amyloid deposition, soluble oligomeric intermediates are considered to be the primary cytotoxic species. researchgate.net

N-terminal truncation, as in the case of Amylin (8-37), can affect the aggregation propensity. Studies have shown that this fragment can aggregate, and the rate of aggregation can be influenced by modifications such as acetylation. royalsocietypublishing.org The removal of the N-terminal region (residues 1-7) containing the disulfide bridge alters the aggregation pathway compared to the full-length peptide. nih.gov

Table 2: Factors Influencing Acetyl-Amylin (8-37) Aggregation

Factor Effect on Aggregation
Peptide Concentration Higher concentrations generally lead to faster aggregation.
pH Changes in pH can alter the charge state of amino acid residues, affecting intermolecular interactions and aggregation rates. researchgate.net
Temperature Temperature can influence the kinetics of aggregation, with higher temperatures often accelerating the process.
Ionic Strength The presence of salts can modulate electrostatic interactions and impact aggregation.

| N-terminal Acetylation | Can influence the conformational ensemble and potentially alter aggregation kinetics. acs.org |

Interactions of Acetyl-Amylin (8-37) with Model Membranes and Lipid Environments

The interaction of amylin peptides with cell membranes is a critical aspect of their biological function and is also implicated in their aggregation and cytotoxicity. Model membranes, such as lipid bilayers and micelles, provide simplified systems to study these interactions. scispace.com The lipid composition of these model membranes, particularly the presence of anionic lipids, can significantly influence the binding and subsequent aggregation of amylin peptides. nih.gov

Upon interacting with a membrane surface, amylin peptides can undergo a conformational change, often from a disordered state to a more structured, α-helical conformation. nih.govscispace.com This membrane-induced helicity is thought to be a key step in both receptor binding and in facilitating aggregation by increasing the local peptide concentration on the two-dimensional membrane surface. scispace.com

Atomistic molecular dynamics simulations have provided insights into the initial stages of amylin self-assembly in a membrane environment. nih.gov These studies suggest that peptides diffuse on the membrane surface, and their interactions are initially dominated by aromatic and hydrophobic forces. nih.gov This leads to the formation of oligomers with both intra- and inter-peptide β-sheets. nih.gov The N-terminal region of amylin is primarily responsible for membrane interaction. scispace.com

Spectroscopic and Microscopic Techniques in Structural Analysis of Acetyl-Amylin (8-37) and Related Peptides

A variety of biophysical techniques are employed to characterize the structure, dynamics, and aggregation of Acetyl-Amylin (8-37) and related peptides.

Circular Dichroism (CD) Spectroscopy: CD is widely used to assess the secondary structure of peptides in solution and upon interaction with membranes. researchgate.net The technique can distinguish between random coil, α-helical, and β-sheet conformations based on their characteristic spectral signatures. This allows for the monitoring of conformational changes during aggregation or upon binding to lipids. researchgate.net

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) is a powerful tool for visualizing the morphology of peptide aggregates. mdpi.com It can reveal the fibrillar nature of amyloid deposits, as well as the presence of amorphous aggregates and oligomeric species. researchgate.net For instance, TEM has been used to show that Amylin (8-37) can form amorphous aggregates. researchgate.net

Thioflavin T (ThT) Fluorescence Assay: This is a standard method for monitoring the kinetics of amyloid fibril formation in real-time. mdpi.com ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils, allowing for the quantitative analysis of aggregation rates and lag times. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is another valuable technique for determining the secondary structure of proteins and peptides. researchgate.net The amide I band in the infrared spectrum is particularly sensitive to the peptide backbone conformation and can be used to identify and quantify the presence of β-sheets, a hallmark of amyloid fibrils. researchgate.net

Table 3: Techniques for Structural Analysis of Acetyl-Amylin (8-37)

Technique Information Obtained
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil). researchgate.netresearchgate.net
Electron Microscopy (EM) Morphology of aggregates (fibrils, oligomers, amorphous aggregates). researchgate.netmdpi.com
Thioflavin T (ThT) Fluorescence Kinetics of amyloid fibril formation. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy Secondary structure, particularly the presence of β-sheets in aggregates. researchgate.net

| Molecular Dynamics (MD) Simulations | Conformational dynamics, peptide-membrane interactions, and early oligomerization events. nih.govscispace.com |

Molecular Interactions and Receptor Pharmacology of Acetyl Amylin 8 37

Amylin Receptor Subtypes (AMY1, AMY2, AMY3) and Their Receptor Activity-Modifying Protein (RAMP) Complexes

Amylin receptors are complex, heterodimeric G protein-coupled receptors (GPCRs) belonging to the Class B family. biorxiv.org The fundamental component of an amylin receptor is the calcitonin receptor (CTR), which serves as the core GPCR subunit. portlandpress.comdntb.gov.ua However, for the CTR to function as a high-affinity amylin receptor, it must form a complex with one of three accessory proteins known as Receptor Activity-Modifying Proteins (RAMPs). nih.govnih.gov

These single-pass transmembrane proteins—RAMP1, RAMP2, and RAMP3—are crucial for defining the pharmacological specificity of the receptor. nih.gov The association of CTR with a specific RAMP gives rise to three distinct amylin receptor subtypes, designated AMY1, AMY2, and AMY3. biorxiv.orgnih.gov This molecular assembly is a key determinant of the receptor's ligand binding and signaling characteristics. nih.gov

The composition of the three primary amylin receptor subtypes is as follows:

AMY1 Receptor (AMY1R): Formed by the complex of the Calcitonin Receptor (CTR) and RAMP1. biorxiv.orgportlandpress.com

AMY2 Receptor (AMY2R): Formed by the complex of the Calcitonin Receptor (CTR) and RAMP2. biorxiv.orgportlandpress.com

AMY3 Receptor (AMY3R): Formed by the complex of the Calcitonin Receptor (CTR) and RAMP3. biorxiv.orgportlandpress.com

While all three subtypes bind the native hormone amylin, their pharmacology differs regarding other related peptides and antagonists. portlandpress.com For instance, the AMY1 receptor subtype also exhibits a high affinity for calcitonin gene-related peptide (CGRP), whereas AMY2 and AMY3 receptors have a lower affinity for CGRP. portlandpress.com This diversity is further compounded by the existence of CTR splice variants, which can also influence the final receptor phenotype. nih.gov Unlike the related calcitonin receptor-like receptor (CLR), which requires a RAMP for trafficking to the cell surface, the CTR can be expressed at the cell surface independently, where it functions as a high-affinity receptor for calcitonin. biorxiv.orgnih.gov The association with RAMPs specifically confers the high-affinity amylin-binding phenotype. nih.gov

Table 1: Composition of Amylin Receptor Subtypes

Amylin Receptor SubtypeCore ReceptorReceptor Activity-Modifying Protein (RAMP)
AMY1Calcitonin Receptor (CTR)RAMP1
AMY2Calcitonin Receptor (CTR)RAMP2
AMY3Calcitonin Receptor (CTR)RAMP3

Acetyl-Amylin (8-37) as an Amylin Receptor Antagonist: Binding Affinity and Selectivity

Acetyl-Amylin (8-37) (human) is a specific antagonist of the amylin receptor. medchemexpress.com It is a derivative of the endogenous human amylin peptide, truncated to contain amino acid residues 8 through 37. This truncation, which removes the N-terminal ring structure essential for agonist activity, converts the peptide into a receptor antagonist. nih.gov The parent compound, Amylin (8-37), is recognized as a weak amylin receptor antagonist. medchemexpress.com

A critical modification that defines this compound is the acetylation of the N-terminus. Research has demonstrated that N-terminal acetylation of the amylin (8-37) fragment results in a greater than 10-fold increase in antagonist potency compared to its non-acetylated counterpart. acs.org This enhancement is significant for its utility as a pharmacological tool. As an antagonist, Acetyl-Amylin (8-37) functions by competing with native amylin for binding to the amylin receptor complex, thereby blocking receptor activation and subsequent downstream signaling.

The selectivity profile of amylin antagonists is complex due to the shared components with other receptors in the calcitonin family. For instance, the related antagonist AC187, a chimeric peptide of salmon calcitonin and amylin, exhibits approximately 10-fold greater affinity for the human AMY1 receptor subtype compared to the human calcitonin receptor (hCT). While specific binding affinity values for Acetyl-Amylin (8-37) at each receptor subtype are not extensively detailed in comparative studies, its increased potency over the parent Amylin (8-37) fragment makes it a more effective tool for studying amylin receptor function. acs.org

Table 2: Comparative Antagonist Profile of Amylin-Related Peptides

CompoundReceptor TargetReported Activity/Potency
Amylin (8-37) (rat)Amylin ReceptorsWeak antagonist; more effective at rAMY1(a) than rAMY3(a). nih.gov
Acetyl-Amylin (8-37) (human)Amylin ReceptorsSpecific antagonist with >10-fold increased potency over Amylin (8-37). medchemexpress.comacs.org
CGRP (8-37)CGRP & Amylin ReceptorsAntagonist with selectivity for CGRP1 receptors but also inhibits amylin responses. nih.gov Weak antagonist at amylin receptors.
AC187Amylin & Calcitonin ReceptorsPotent antagonist; ~10-fold selectivity for hAMY1 over hCT receptors.

Downstream Intracellular Signaling Pathways Modulated by Acetyl-Amylin (8-37) (e.g., cAMP Production, ERK1/2, Caspase Activation)

Activation of amylin receptors by an agonist, such as native amylin, initiates several intracellular signaling cascades. The primary pathway involves the coupling to Gαs proteins, which stimulates adenylyl cyclase and leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) production. nih.govacs.org Other reported downstream pathways include the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

As a competitive antagonist, Acetyl-Amylin (8-37) exerts its effects by blocking these agonist-driven signaling events. By occupying the receptor without inducing the conformational change necessary for activation, it prevents the increase in cAMP production and the phosphorylation of ERK1/2 that would normally be triggered by amylin.

Furthermore, the amylin receptor has been implicated in mediating the neurotoxic effects of amyloid-β (Aβ), the peptide central to the pathology of Alzheimer's disease. Aβ can activate the amylin receptor, triggering signaling pathways that lead to apoptosis, or programmed cell death. nih.gov This process involves the activation of a cascade of enzymes known as caspases. jneurosci.org Studies using the related potent amylin antagonist AC187 have shown that blockade of the amylin receptor can prevent Aβ-induced neurotoxicity. jneurosci.org Specifically, AC187 was demonstrated to attenuate the activation of both initiator and effector caspases that mediate Aβ-induced apoptosis. jneurosci.org This suggests that by blocking the amylin receptor, compounds like Acetyl-Amylin (8-37) can inhibit the downstream activation of caspase-mediated cell death pathways initiated by aberrant receptor activation.

Cross-Reactivity and Interaction Profile of Acetyl-Amylin (8-37) with Calcitonin Receptor Family Members (e.g., CGRP Receptors)

The calcitonin family of peptides and receptors is characterized by significant pharmacological cross-reactivity, stemming from shared structural homology among the ligands (amylin, CGRP, calcitonin) and the modular nature of their receptors. nih.govnih.gov Acetyl-Amylin (8-37) operates within this complex environment and its interaction profile is not limited solely to amylin receptors.

The AMY1 receptor subtype (CTR/RAMP1) is a notable point of intersection, as it binds both amylin and CGRP with high affinity. portlandpress.comnih.gov This has led to the suggestion that the AMY1 receptor may function as a physiological receptor for CGRP in certain tissues. nih.gov In contrast, the AMY3 receptor (CTR/RAMP3) shows a lower affinity for CGRP. portlandpress.com

Peptide antagonists derived from this family often display broad activity. The well-characterized antagonist CGRP (8-37) not only blocks CGRP receptors but also inhibits responses at amylin receptors, though it is considered a weak amylin receptor antagonist. nih.gov Conversely, amylin receptor antagonists can interact with CGRP binding sites. The antagonist AC187, for example, antagonizes CGRP binding at the AMY1 receptor complex. physiology.org

Given that Acetyl-Amylin (8-37) is a modified fragment of human amylin, it is expected to interact with receptors that recognize the parent peptide. Its antagonistic activity would therefore likely extend to receptor complexes that exhibit high affinity for amylin, including the CGRP-sensitive AMY1 receptor. The precise selectivity and affinity of Acetyl-Amylin (8-37) for CGRP receptors (CLR/RAMP1) versus the various amylin receptor subtypes has not been fully elucidated, but its function is intrinsically linked to this network of cross-reactive receptors.

Structure-Activity Relationships Governing Receptor Interactions of Acetyl-Amylin (8-37)

The structure-activity relationship of Acetyl-Amylin (8-37) is fundamentally defined by two key structural modifications to the native 37-amino acid human amylin peptide: N-terminal truncation and N-terminal acetylation.

N-Terminal Truncation: Native amylin possesses a disulfide bridge between cysteine residues at positions 2 and 7, forming an N-terminal ring that is critical for receptor activation and agonist function. nih.gov The removal of the first seven amino acids to create the (8-37) fragment eliminates this activation domain. This truncation is a common strategy for converting ligands of the calcitonin peptide family into antagonists, as the C-terminal portion of the peptide is primarily responsible for receptor binding affinity, while the N-terminus is required for activation. nih.govnih.gov The resulting Amylin (8-37) fragment can bind to the receptor but cannot activate it, thereby acting as a competitive antagonist. medchemexpress.com

N-Terminal Acetylation: The most significant feature of Acetyl-Amylin (8-37) is the acetylation of the free amino group at the N-terminus (residue 8). This modification has been shown to increase the antagonist potency by more than tenfold compared to the non-acetylated Amylin (8-37). acs.org The proposed mechanism for this enhanced potency is biophysical. Acetylation removes the positive charge at the N-terminus and acts as an "N-cap," which is known to stabilize α-helical secondary structures in peptides. It is hypothesized that this increased helical propensity in the N-terminal region of the (8-37) fragment improves its binding affinity or its ability to lock the receptor in an inactive conformation, thus enhancing its antagonistic properties. acs.org

Therefore, the antagonistic function of Acetyl-Amylin (8-37) is a direct result of deleting the agonist-conferring N-terminal ring, while its high potency is achieved through N-terminal acetylation that favorably alters the peptide's secondary structure and interaction with the receptor complex. acs.orgnih.gov

Role of Acetyl Amylin 8 37 in Amylin Aggregation and Amyloidogenesis Research

Mechanisms of Islet Amyloid Polypeptide (IAPP) Fibrillation and Amyloid Formation

The aggregation of human IAPP into amyloid fibrils is a hallmark of type 2 diabetes, contributing to the dysfunction and death of pancreatic β-cells. This process is a complex, nucleation-dependent polymerization. It begins with the misfolding of IAPP monomers, which then self-assemble into soluble oligomers of varying sizes. These oligomers are considered the most toxic species, capable of disrupting cellular membranes and initiating apoptotic pathways. Subsequently, these oligomers act as seeds, accelerating the conversion of more IAPP monomers and leading to the formation of larger protofibrils and eventually, mature, insoluble amyloid fibrils that deposit in the islets of Langerhans. researchgate.net

The fibrillation process is characterized by a conformational change from the protein's native random coil structure to a β-sheet-rich conformation. nih.gov This structural transition is a critical step in the formation of the stable, cross-β-sheet architecture that defines amyloid fibrils. nih.gov Various factors can influence the kinetics of IAPP fibrillation, including peptide concentration, pH, temperature, and the presence of cellular membranes or other macromolecules.

Modulation of Amylin Aggregation Kinetics and Fibril Morphology by Acetyl-Amylin (8-37)

As an antagonist, Acetyl-Amylin (8-37) is instrumental in modulating the aggregation of full-length human amylin. By binding to amylin monomers or early-stage oligomers, it can interfere with the self-assembly process, thereby inhibiting fibril formation. medchemexpress.comnih.gov Studies have shown that the (8-37) fragment of IAPP, often with an acetylated N-terminus to mimic a neutral peptide bond and enhance stability, can effectively inhibit the fibrillation of the full-length peptide. researchgate.net

The N-terminal acetylation of the Amylin (8-37) fragment has been reported to increase its potency as an inhibitor. This modification removes the positive charge at the N-terminus, which is thought to enhance the peptide's helical propensity and its ability to interact with and block the aggregation of full-length amylin.

Research on the non-acetylated Amylin (8-37) fragment has demonstrated that it forms polymorphic higher-order fibrils through the lateral association and coiling of protofibril subunits. nih.gov Specifically, the predominant fibril type for Amylin (8-37) consists of two protofibrils. nih.gov While direct comparative studies on the fibril morphology of the acetylated versus non-acetylated form are limited, it is understood that Acetyl-Amylin (8-37) can alter the aggregation pathway of full-length amylin, potentially leading to the formation of off-pathway, non-toxic, or less-toxic amorphous aggregates rather than structured amyloid fibrils.

Research FindingMethodOutcome
Inhibition of Amylin AggregationThioflavin T (ThT) fluorescence assays, Turbidimetry, Transmission Electron Microscopy (TEM)Compounds were identified that slow down amylin fiber formation. mdpi.com
Fibril Morphology ComparisonElectron Microscopy, Circular Dichroism SpectroscopyFull-length amylin (hA(1-37)) and its fragment hA(8-37) form polymorphic fibrils from protofibril subunits, but with different kinetics and predominant structures. nih.gov

Impact of Acetyl-Amylin (8-37) on Amylin Fibril-Induced Cellular Effects in In Vitro Systems

The formation of amylin aggregates, particularly the soluble oligomeric intermediates, is cytotoxic to pancreatic β-cells. researchgate.net This toxicity is a key factor in the progression of type 2 diabetes. Proposed mechanisms of cytotoxicity include membrane disruption, the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the induction of apoptosis. mdpi.comnih.gov

Acetyl-Amylin (8-37), in its capacity as an amylin antagonist, has been shown to mitigate these cytotoxic effects. By inhibiting the aggregation of full-length amylin, it prevents the formation of the toxic oligomeric species. mdpi.com In vitro studies using pancreatic cell lines have demonstrated that the presence of amylin antagonists can protect cells from amylin-induced toxicity, preserving cell viability and function. mdpi.com For instance, the amylin antagonist AC187 (a variant of salmon calcitonin (8-37) with N-terminal acetylation) has been shown to block the neurotoxic effects of both human amylin and amyloid-beta in primary cultures of rat cholinergic basal forebrain neurons. This protection involves the attenuation of apoptotic pathways, including the activation of caspases.

Experimental ModelTreatmentObserved Effect
Pancreatic Rat Insulinoma (RIN-m5F) β-cellsAmylin (8-37) with inhibitorsQuercetin was found to partly protect cells from the cytotoxic effect of amylin. mdpi.com
Rat Cholinergic Basal Forebrain NeuronsAcetyl-[Asn30, Tyr32] sCT(8-37) (AC187)Blocked Amyloid-Beta-induced neurotoxicity and attenuated caspase activation.

Co-aggregation and Cross-Seeding Phenomena Involving Acetyl-Amylin (8-37) and Other Amyloidogenic Peptides (e.g., Amyloid-Beta)

There is growing evidence of a pathological link between type 2 diabetes and Alzheimer's disease, with the co-localization of amylin and amyloid-beta (Aβ) plaques observed in the brains of some patients. researchgate.net This has led to research into the phenomena of co-aggregation and cross-seeding between these two amyloidogenic peptides. Cross-seeding occurs when pre-formed fibrils of one peptide can accelerate the aggregation of another. nih.gov

In vitro studies have shown that amylin and Aβ can interact and promote each other's aggregation. nih.gov Amylin can form hetero-oligomers with Aβ, and these mixed aggregates may exhibit enhanced toxicity. ecu.edu.au The structural similarities, particularly the β-sheet conformation, between different amyloidogenic peptides are thought to facilitate these interactions. nih.gov

While specific studies focusing solely on the co-aggregation of Acetyl-Amylin (8-37) with Aβ are not abundant, its role as an amylin antagonist suggests it could interfere with these cross-seeding events. By binding to amylin, it may prevent its interaction with Aβ, thereby inhibiting the formation of mixed amyloid aggregates. The development of novel IAPP analogues with reduced self-aggregation properties has been shown to also reduce Aβ cross-seeding and neutralize Aβ toxicity, highlighting the potential therapeutic strategy of targeting these interactions. ecu.edu.au

Investigation of Amylin (8-37) in Models of Amyloid-Associated Pathophysiology (e.g., Neurodegeneration)

Given the link between amylin and neurodegenerative diseases, Acetyl-Amylin (8-37) and other amylin antagonists have been investigated in various models of amyloid-associated pathophysiology. In animal models of Alzheimer's disease, treatment with amylin analogues has been shown to reduce Aβ pathology and improve cognitive function. frontiersin.org

The amylin receptor is expressed in the brain, and it is believed that Aβ can exert some of its toxic effects by interacting with this receptor. Amylin antagonists, such as those based on the (8-37) fragment, can block this interaction, providing a neuroprotective effect. jneurology.com For example, studies have demonstrated that amylin receptor antagonists can improve memory deficits in mouse models of Alzheimer's disease. jneurology.com This suggests that blocking the amylin signaling pathway, which can be pathologically activated by both amylin and Aβ aggregates, is a promising therapeutic avenue for neurodegenerative conditions. nih.gov

CompoundModelKey Finding
Amylin AnaloguesAlzheimer's Disease Mouse ModelsReduced Aβ pathology and improved cognitive impairment. frontiersin.org
Amylin Receptor AntagonistsAlzheimer's Disease Mouse ModelsImproved memory deficits. jneurology.com

Cellular and Molecular Effects of Acetyl Amylin 8 37

Impact on Cellular Secretory Functions in In Vitro Pancreatic Islet Models (e.g., Insulin (B600854) Secretion)

Acetyl-Amylin (8-37), a truncated analog of amylin, has been investigated for its influence on the secretory functions of pancreatic islet cells, particularly concerning insulin release. As an antagonist of the amylin receptor, it is utilized to probe the physiological roles of endogenous amylin. In perifused rat islet systems, the 8-37 fragment of islet amyloid polypeptide (IAPP) has been shown to modulate insulin secretion. nih.gov While amylin itself can inhibit glucose-induced insulin secretion from pancreatic islet β-cells, Acetyl-Amylin (8-37) is expected to counteract this effect. nih.govmdpi.com Studies have demonstrated that amylin significantly reduces insulin secretion in rat insulinoma cell lines (Rin m5F cells) stimulated by agents like isoproterenol (B85558) and forskolin. nih.gov This inhibitory action is thought to be mediated through a reduction in cAMP levels via pertussis toxin-sensitive Gi proteins. nih.gov As an antagonist, Acetyl-Amylin (8-37) would be expected to block these amylin-mediated inhibitory pathways, thereby potentially restoring or enhancing insulin secretion in the presence of amylin. The precise mechanisms and the full extent of Acetyl-Amylin (8-37)'s impact on the intricate regulation of insulin secretion continue to be an active area of investigation.

Table 1: Effects of Amylin Analogs on Insulin Secretion in Pancreatic Islet Models

Compound Cell/Tissue Model Effect on Insulin Secretion Reference
Amylin Rin m5F cells Reduces isoproterenol and forskolin-stimulated secretion nih.gov
Amylin (8-37) Perifused rat islets Modulates insulin release nih.gov
Amylin Pancreatic islet β-cells Inhibits glucose-induced secretion nih.govmdpi.com

Effects on Cell Viability and Apoptosis in Cultured Cell Lines (e.g., Rat Cholinergic Basal Forebrain Neurons, Pancreatic Beta-Cells, Breast Carcinoma Cells)

Acetyl-Amylin (8-37) has demonstrated significant effects on cell viability and apoptosis across various cell lines, primarily through its action as an amylin receptor antagonist. In primary cultures of rat cholinergic basal forebrain neurons, a model relevant to Alzheimer's disease research, Acetyl-[Asn30, Tyr32] sCT(8-37) (AC187), a well-characterized amylin receptor antagonist, effectively blocks the neurotoxic effects of β-amyloid (Aβ). nih.govjneurosci.org Treatment with this antagonist prior to Aβ exposure leads to a significant improvement in neuronal survival. nih.govjneurosci.org It mitigates Aβ-induced apoptotic cell death by attenuating the activation of both initiator and effector caspases. nih.govjneurosci.org

In the context of pancreatic beta-cells, human amylin is known to form aggregates that can induce endoplasmic reticulum (ER) stress, mitochondrial damage, and ultimately, apoptosis, contributing to the pathology of type 2 diabetes. nih.govfrontiersin.org While fibrillogenic amylin can evoke apoptosis in pancreatic beta-cell lines, the use of amylin antagonists like Acetyl-Amylin (8-37) is a key research strategy to counteract these cytotoxic effects and preserve beta-cell viability. researchgate.net

In human breast carcinoma cell lines such as MCF-7, novel amylin-binding sites have been identified. bioscientifica.comnih.gov The truncated rat amylin (8-37) has been shown to be less potent than the full-length amylin in binding to these sites. bioscientifica.com While the direct effects of Acetyl-Amylin (8-37) on apoptosis in these cancer cells are still being elucidated, its interaction with amylin receptors suggests a potential role in modulating cell signaling pathways that could influence cell survival and proliferation. bioscientifica.comnih.gov

Table 2: Effects of Acetyl-Amylin (8-37) on Cell Viability and Apoptosis

Cell Line Effect of Acetyl-Amylin (8-37) Key Findings Reference
Rat Cholinergic Basal Forebrain Neurons Neuroprotective Blocks β-amyloid-induced neurotoxicity and apoptosis by attenuating caspase activation. nih.govjneurosci.org
Pancreatic Beta-Cells Potentially protective Used as a tool to counteract amylin-induced apoptosis. nih.govresearchgate.net
Human Breast Carcinoma (MCF-7) Modulatory Interacts with amylin-binding sites, suggesting a role in cell signaling. bioscientifica.comnih.gov

Modulation of Intracellular Calcium Dynamics and Other Second Messenger Systems

The influence of Acetyl-Amylin (8-37) on intracellular signaling pathways, particularly those involving calcium (Ca2+) and other second messengers like cyclic adenosine (B11128) monophosphate (cAMP), is a critical aspect of its function as a research tool. Amylin and related peptides can modulate these systems in various cell types. For instance, in acinar cells, amylin has been shown to increase cytosolic free calcium ([Ca2+]i) without stimulating cAMP accumulation. bioscientifica.com As an antagonist, Acetyl-Amylin (8-37) is expected to block such amylin-induced Ca2+ responses.

In human breast carcinoma MCF-7 cells, which express amylin-binding sites, human amylin stimulates cAMP accumulation. bioscientifica.comnih.gov However, truncated peptides like rat amylin (8-37) have been shown to be ineffective at stimulating cAMP accumulation on their own. bioscientifica.com Furthermore, in these cells, neither human amylin nor related peptides were found to increase [Ca2+]i. bioscientifica.com The regulation of intracellular Ca2+ is a complex process involving release from internal stores and influx from the extracellular space, often orchestrated by second messengers such as D-myo-inositol 1,4,5-trisphosphate (InsP3) and cyclic ADP-ribose (cADPR). nih.gov The antagonistic action of Acetyl-Amylin (8-37) at amylin receptors suggests it can be instrumental in dissecting the specific contribution of amylin signaling to the modulation of these intricate second messenger systems.

Acetyl-Amylin (8-37) as a Research Tool in Studying Beta-Cell Physiology and Amyloid-Related Cellular Stress Pathways

Acetyl-Amylin (8-37) serves as a critical research tool for elucidating the physiological and pathophysiological roles of amylin, particularly in the context of beta-cell function and diseases involving amyloid-related cellular stress. Its utility stems from its ability to act as a specific antagonist at amylin receptors, allowing for the dissection of amylin-mediated signaling pathways. medchemexpress.com

In the study of beta-cell physiology, Acetyl-Amylin (8-37) is employed to investigate the autocrine and paracrine effects of amylin on insulin and glucagon (B607659) secretion. nih.govjpp.krakow.pl By blocking the effects of endogenous amylin, researchers can better understand its role in glucose homeostasis.

Furthermore, in the broader field of amyloid-related diseases, Acetyl-Amylin (8-37) has proven invaluable. A notable example is its use in demonstrating that the neurotoxicity of β-amyloid in Alzheimer's disease models may be mediated through the amylin receptor. nih.govjneurosci.org The finding that an amylin receptor antagonist can protect cholinergic neurons from β-amyloid-induced apoptosis has opened new avenues for therapeutic strategies. nih.govjneurosci.org This highlights the utility of Acetyl-Amylin (8-37) in probing the shared mechanisms of cellular stress and toxicity between different amyloidogenic proteins. researchgate.net

Preclinical Research Models Utilizing Acetyl Amylin 8 37

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental to characterizing the interaction of Acetyl-Amylin (8-37) with its target receptors. Amylin receptors are complex structures, typically formed by the calcitonin receptor (CTR) coupled with one of three receptor activity-modifying proteins (RAMPs), creating subtypes such as AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3). researchgate.netnih.gov

Acetyl-Amylin (8-37) is classified as a specific amylin antagonist. medchemexpress.com Functional assays have demonstrated that while peptides like salmon calcitonin (sCT) can stimulate cyclic AMP (cAMP) accumulation, N-terminally truncated antagonists, including forms of amylin (8-37), fail to elicit this response. bioscientifica.com Instead, they competitively inhibit the actions of amylin agonists.

Studies have shown that N-terminal acetylation of the amylin (8-37) fragment can lead to a more than 10-fold increase in potency compared to its non-acetylated counterpart. acs.orgnih.gov This modification removes the positive charge of the N-terminus and is thought to enhance the peptide's helical propensity, thereby improving its antagonist activity. nih.gov While human amylin (8-37) can be a weak antagonist at amylin receptors, its acetylated form is a more effective research tool. nih.gov

Table 1: Comparative Antagonist Activity at Amylin Receptors

Compound Receptor Target(s) Observed Effect
Acetyl-Amylin (8-37) (human) Amylin Receptors Specific antagonist activity. medchemexpress.com
Amylin (8-37) (human) Amylin Receptors Weak antagonist activity. nih.gov
AC187 Amylin Receptors Potent antagonist of amylin's metabolic actions. cdnsciencepub.com
CGRP (8-37) CGRP and Amylin Receptors Antagonizes both CGRP and amylin-mediated responses. researchgate.net

Cell-Based Models for Studying Peptide Aggregation and Cellular Responses

Human amylin is known for its propensity to misfold and aggregate into amyloid fibrils, a process implicated in the loss of pancreatic β-cells in type 2 diabetes. nih.govnih.gov Cell-based models are crucial for understanding the mechanisms of this aggregation and the resulting cellular toxicity. The amylin (8-37) fragment, which contains key amyloidogenic regions, is often used in these studies to investigate aggregation dynamics and cytotoxicity in pancreatic β-cell lines, such as RIN-m5F cells. mdpi.com

Research using cell models has explored how amylin aggregates induce cellular stress and apoptosis. nih.gov Furthermore, these models are instrumental in screening for potential inhibitors of amylin aggregation. mdpi.com

In the context of neurodegenerative diseases like Alzheimer's, cell-based models, such as primary cultures of rat cholinergic basal forebrain neurons, have been used to study the neurotoxic effects of amyloid-beta (Aβ). jneurosci.org Interestingly, amylin receptor antagonists like AC187 (an acetylated calcitonin fragment analog) have been shown to block Aβ-induced neurotoxicity in these models, suggesting a shared pathway and a potential role for amylin receptors in Alzheimer's pathology. jneurosci.org

Ex Vivo Organ Perfusion and Tissue Slice Models

Ex vivo models bridge the gap between in vitro cell cultures and in vivo animal studies by maintaining the tissue architecture and cellular heterogeneity of an organ. Isolated perfused organ systems, such as the pancreas or atria, and tissue slice preparations are valuable for studying the physiological effects of Acetyl-Amylin (8-37) in a more integrated system.

For example, in isolated perfused rat atria, antagonists for amylin receptors, including acetyl-amylin, were used to investigate amylin's role in regulating atrial natriuretic peptide (ANP) secretion. nih.gov In another study, isolated rat soleus muscle was used to demonstrate that the amylin antagonist Amylin (8-37) could block the inhibitory effect of amylin on glycogen (B147801) synthesis. nih.govmedchemexpress.com These models allow for the examination of direct tissue-level responses to the antagonist without the confounding systemic variables present in whole-animal studies.

Animal Models for Studying Amylin Biology and Pathophysiology

Animal models, particularly rodents, are indispensable for investigating the systemic effects of amylin and its antagonists in metabolic regulation and neurodegenerative conditions. oaepublish.comconductscience.com

In metabolic studies, rat models of insulin (B600854) resistance have been used to explore the role of amylin in glucose homeostasis. nih.gov The administration of the amylin antagonist, rat amylin (8-37), to these animals has been shown to enhance insulin sensitivity and alter lipid metabolism, suggesting that endogenous amylin plays a role in modulating insulin action. nih.govmedchemexpress.com

In the field of neurodegeneration, rodent models of Alzheimer's disease are used to study the interplay between amylin and amyloid-beta (Aβ). nih.gov The administration of amylin receptor antagonists can help determine the contribution of amylin receptor signaling to Aβ-related pathology and cognitive deficits. nih.govxiahepublishing.com

Understanding the fate of Acetyl-Amylin (8-37) in the body is crucial for interpreting its effects in animal models. These studies typically involve administering the peptide through various routes, such as intravenous or intracerebroventricular injections, and then tracking its distribution and clearance. While specific pharmacokinetic data for Acetyl-Amylin (8-37) is not extensively detailed in the provided context, studies with similar amylin antagonists like AC187 have been conducted. For instance, continuous intravenous infusions have been used to assess its effects on food intake in rats. physiology.org The primary sites of action for amylin appear to be in brain regions that lack a blood-brain barrier, such as the area postrema. nih.gov

In animal models, the administration of Acetyl-Amylin (8-37) or similar antagonists allows researchers to monitor a wide range of physiological and biochemical parameters.

In metabolic studies, key monitored parameters include:

Plasma insulin and glucose levels: Amylin (8-37) has been shown to reduce plasma insulin in rats. nih.govmedchemexpress.com

Insulin sensitivity: The use of hyperinsulinemic clamps has demonstrated that Amylin (8-37) can enhance whole-body and muscle insulin sensitivity. nih.gov

Lipid metabolism: Monitoring of plasma triglycerides, nonesterified fatty acids, and muscle triglyceride content has revealed that amylin antagonism significantly alters lipid profiles. nih.govmedchemexpress.com

Food intake and body weight: Amylin receptor antagonists have been shown to stimulate food intake in rats, indicating a role for endogenous amylin in satiety. physiology.org

In neurodegenerative models, parameters of interest include:

Cognitive function: Behavioral tests are used to assess memory and learning.

Amyloid plaque load: Histological analysis of brain tissue is performed to quantify Aβ deposition.

Neuronal viability: Markers of apoptosis and neuronal loss are measured.

Table 2: Effects of Amylin Antagonism in Rodent Models

Model Antagonist Used Key Physiological/Biochemical Findings
Normal and Insulin-Resistant Rats rat Amylin (8-37) Enhanced insulin sensitivity, reduced plasma insulin, altered lipid metabolism. nih.govmedchemexpress.com
Non-fasted Rats AC187 Increased food intake, suggesting a role for endogenous amylin in satiety. physiology.org
Alzheimer's Disease Mouse Model AC253 Abolished the amylin-induced increase in serum Aβ levels. nih.gov

Methodological Considerations and Limitations in Preclinical Studies of Acetyl-Amylin (8-37)

While Acetyl-Amylin (8-37) is a valuable research tool, there are several methodological considerations and limitations to acknowledge in preclinical studies.

Species Specificity: The amino acid sequence of amylin varies between species, which can affect receptor binding and biological activity. oup.com Therefore, results from rodent models may not always be directly translatable to human physiology.

Antagonist Specificity and Potency: While considered a specific amylin antagonist, there can be cross-reactivity with other related receptors, such as calcitonin and CGRP receptors. nih.gov The potency of different amylin antagonists can also vary significantly. For example, AC187 is a more potent antagonist of amylin's metabolic effects compared to CGRP (8-37). cdnsciencepub.com

Peptide Stability and Delivery: Like many peptides, Acetyl-Amylin (8-37) may have a short half-life in vivo, which can complicate the interpretation of studies involving single bolus injections versus continuous infusions. physiology.org

Complexity of Amylin Receptor Pharmacology: The existence of multiple amylin receptor subtypes, formed by different combinations of the calcitonin receptor and RAMPs, adds a layer of complexity to understanding the precise mechanism of action of amylin antagonists. nih.gov The expression of these subtypes can vary between tissues and cell types.

Aggregation Propensity: Although the (8-37) fragment is used to study aggregation, its own aggregation state and potential to interact with other amyloidogenic proteins in vivo must be considered.

Careful experimental design and interpretation are essential to mitigate these limitations and accurately delineate the role of the amylin system in health and disease.

Synthetic and Analytical Methodologies for Acetyl Amylin 8 37

Peptide Synthesis Strategies for Acetyl-Amylin (8-37) (e.g., Solid-Phase Peptide Synthesis)

The primary method for producing Acetyl-Amylin (8-37) and other amylin analogs is Solid-Phase Peptide Synthesis (SPPS). This strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The synthesis typically proceeds from the C-terminus to the N-terminus.

A key challenge in the synthesis of amylin and its fragments, including the 8-37 sequence, is the peptide's strong tendency to aggregate. This aggregation can lead to incomplete reactions and the formation of deletion byproducts, resulting in low yields and difficult purifications. To mitigate these issues, several specialized techniques are employed within the SPPS framework:

Fmoc Chemistry : The most common protective group strategy used is based on the 9-fluorenylmethoxycarbonyl (Fmoc) group for protecting the α-amino group of the amino acids. This base-labile protecting group is removed under mild conditions, which helps to preserve the integrity of the growing peptide chain.

Microwave-Enhanced SPPS : The use of microwave energy can accelerate the coupling and deprotection steps in SPPS. acs.org This enhancement can improve synthesis efficiency and help to disrupt the formation of secondary structures that lead to aggregation. acs.org

Use of Pseudoproline Dipeptides : To disrupt inter- and intra-chain hydrogen bonding that causes aggregation, pseudoproline (oxazolidine) dipeptides are often incorporated at specific locations in the peptide sequence. acs.orgrndsystems.com These temporary structures break up the formation of β-sheets, a common secondary structure in aggregating peptides, thereby improving solvation and increasing the yield of the desired product. acs.orgrndsystems.com For instance, syntheses of human amylin have been significantly improved by substituting specific amino acid pairs with pseudoproline dipeptides. rndsystems.com

N-terminal Acetylation : Following the completion of the peptide chain assembly and while the peptide is still attached to the resin, the N-terminal amine is acetylated. This is typically achieved by treating the resin-bound peptide with acetic anhydride. This modification removes the positive charge from the N-terminus, which can influence the peptide's biological activity and helical propensity. apexbt.com

Purification and Characterization Techniques (e.g., HPLC, Mass Spectrometry, Purity Analysis)

Following synthesis and cleavage from the resin, the crude Acetyl-Amylin (8-37) peptide is a heterogeneous mixture containing the target peptide along with various byproducts. Therefore, rigorous purification and characterization are essential to obtain a product suitable for research.

Purification: The standard and most effective method for purifying peptides like Acetyl-Amylin (8-37) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on differences in hydrophobicity.

ParameterDescriptionTypical Conditions for Acetyl-Amylin (8-37)
Stationary Phase A non-polar material, typically silica bonded with C8 or C18 alkyl chains.C18 column
Mobile Phase A mixture of a polar solvent (A) and a less polar organic solvent (B).Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA
Elution A gradient of increasing concentration of Solvent B is used to elute the bound peptides.Linear gradient, e.g., 5% to 65% Solvent B over 30-60 minutes
Detection UV absorbance, typically at wavelengths of 214 nm and 280 nm.214 nm (peptide backbone) and 280 nm (aromatic residues like Tyr)

Fractions are collected as the peptide elutes from the column, and those containing the pure product are pooled and lyophilized. It is noteworthy that the synthesis and purification of the amylin (8-37) fragment can be challenging, with some studies reporting difficulty in achieving purity greater than 90%. apexbt.com

Characterization and Purity Analysis: Once purified, the identity and purity of Acetyl-Amylin (8-37) must be confirmed.

Mass Spectrometry (MS) is used to verify the molecular weight of the peptide, confirming that the correct sequence was synthesized. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. rndsystems.combmglabtech.com The experimentally determined mass should match the theoretical mass of the peptide.

Analytical RP-HPLC is employed to assess the final purity of the peptide sample. biocrick.comnih.gov A small amount of the purified product is injected onto an analytical HPLC column, and the resulting chromatogram should show a single major peak, with the purity often reported as the area of this peak relative to the total area of all peaks. A purity of ≥95% is generally required for biological studies. biocrick.comnih.gov

Labeling Strategies for Acetyl-Amylin (8-37) in Research Applications (e.g., Isotopic, Fluorescent)

Labeling Acetyl-Amylin (8-37) with specific tags is crucial for various research applications, including receptor binding assays, cellular imaging, and metabolic stability studies.

Isotopic Labeling: Stable isotope labeling is a powerful tool for quantitative mass spectrometry-based assays and for differentiating the synthetic peptide from any endogenous counterparts. The synthesis of isotopically labeled peptides is typically achieved by incorporating one or more amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N) during SPPS. researchgate.net For example, in the synthesis of the related peptide αCGRP (8-37), isotopically labeled amino acids were incorporated to create an internal standard for use in metabolic stability assays. researchgate.net This allows for precise quantification by LC-MS, as the labeled peptide is chemically identical to the unlabeled version but can be distinguished by its higher mass. researchgate.net

Fluorescent Labeling: Fluorescent labels enable the visualization and tracking of the peptide in biological systems and are used in various binding and activity assays. nih.gov Several strategies can be employed for fluorescent labeling:

Site-Specific Cysteine Modification : A cysteine residue can be introduced into the peptide sequence (if not already present) to serve as a specific attachment point for fluorescent dyes that contain a maleimide group.

N-terminal or Lysine Labeling : The N-terminal amino group or the side-chain amino group of a lysine residue can be targeted for conjugation with NHS-ester functionalized fluorophores.

Unnatural Amino Acids : An unnatural amino acid containing a bioorthogonal functional group (e.g., an azide or alkyne) can be incorporated during SPPS. This allows for highly specific attachment of a fluorescent probe via "click chemistry" reactions. nih.gov

These labeling approaches are essential for conducting fluorescence polarization assays, Förster resonance energy transfer (FRET) studies, and high-resolution cellular imaging to investigate the peptide's interactions and localization. nih.govnih.gov

Development of Assays for Quantifying Acetyl-Amylin (8-37) in Biological Samples (Non-Human)

Quantifying peptide concentrations in complex biological matrices like plasma or tissue homogenates is critical for pharmacokinetic and pharmacodynamic studies. The development of robust bioanalytical assays is a multi-step process. While specific assays for Acetyl-Amylin (8-37) are not widely published, the methodologies used for similar peptide hormones, such as pramlintide, are directly applicable.

A common and highly sensitive approach is the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. waters.com

Assay Development StepDescriptionKey Considerations
Sample Preparation Extraction and concentration of the peptide from the biological matrix.Solid-Phase Extraction (SPE) is often used to clean up the sample and isolate the peptide. waters.com The choice of SPE sorbent is critical for good recovery.
Internal Standard A compound added at a known concentration to correct for variability in sample processing and analysis.An isotopically labeled version of Acetyl-Amylin (8-37) is the ideal internal standard. researchgate.net
Chromatography (LC) Separation of the analyte from matrix components before detection.UPLC (Ultra-Performance Liquid Chromatography) with CSH (Charged Surface Hybrid) or similar peptide-specific columns can provide sharp peaks and high resolution. waters.com
Detection (MS/MS) Ionization of the peptide and detection of specific precursor-to-product ion transitions.Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. waters.com Optimization of precursor and fragment ions for the peptide is required.
Validation The assay must be validated according to regulatory guidelines to ensure it is accurate, precise, selective, and stable.Validation includes assessing linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects.

Another potential approach is the development of an Enzyme-Linked Immunosorbent Assay (ELISA) . This immunoassay would require the generation of specific antibodies that recognize Acetyl-Amylin (8-37). An ELISA can be a high-throughput method but may be susceptible to cross-reactivity with related peptides.

Bioanalytical Challenges in Acetyl-Amylin (8-37) Research

The physicochemical properties of Acetyl-Amylin (8-37) present several challenges for its bioanalysis.

Non-Specific Binding (Adsorption) : Peptides, particularly hydrophobic ones like amylin fragments, are prone to adsorbing to the surfaces of plasticware, vials, and analytical equipment. waters.com This can lead to significant loss of the analyte during sample collection, preparation, and analysis, resulting in poor recovery and inaccurate quantification. waters.com The use of low-binding materials, such as plates with specialized high-performance surfaces, and optimizing sample preparation conditions can help mitigate this issue. waters.com

Aggregation : The inherent tendency of the amylin sequence to aggregate can also occur in analytical samples, leading to variability and poor assay performance. rndsystems.com Careful selection of sample buffers and storage conditions is necessary to maintain the peptide in its monomeric state.

Metabolic Instability : Like many peptide therapeutics, Acetyl-Amylin (8-37) may be susceptible to rapid degradation by proteases in biological matrices such as plasma. The related peptide αCGRP (8-37) has been shown to degrade quickly in human plasma. researchgate.net This poses a challenge for accurately measuring its concentration in vivo and requires rapid sample processing and the use of protease inhibitors.

Achieving High Sensitivity : For in vivo studies, the peptide may be present at very low concentrations (pg/mL range) in circulation. waters.com Developing an assay with a sufficiently low limit of quantification (LLOQ) is a significant challenge that requires highly sensitive instrumentation (like a tandem quadrupole mass spectrometer) and meticulous optimization of the entire analytical method. waters.com

Future Directions and Emerging Research Avenues for Acetyl Amylin 8 37

Elucidating Novel Binding Partners and Amylin Receptor Complexes

The primary targets of Acetyl-Amylin (8-37) are the amylin receptors (AMY receptors), which are complex structures. These receptors are formed by the heterodimerization of the calcitonin receptor (CTR), a Class B G protein-coupled receptor (GPCR), with one of three Receptor Activity-Modifying Proteins (RAMPs). nih.govresearchgate.net This association gives rise to three distinct amylin receptor subtypes: AMY1 (CTR+RAMP1), AMY2 (CTR+RAMP2), and AMY3 (CTR+RAMP3). nih.govresearchgate.net Acetyl-Amylin (8-37) and similar fragments act as antagonists by binding to these complexes and blocking the actions of native amylin. physiology.orgnih.gov

While the CTR/RAMP complexes are the canonical receptors, research suggests the landscape of amylin peptide interactions is more complex. Studies have shown that amylin-family peptides can cross-react with other receptors, and fragments like Amylin (8-37) show varying abilities to block the effects of Calcitonin Gene-Related Peptide (CGRP), indicating interactions with CGRP receptors. nih.gov In some tissues, the antagonist profile of Amylin (8-37) suggests it can discriminate between metabolic actions mediated by true amylin receptors and other effects, like vasodilation, which may be mediated through CGRP receptors. Furthermore, early research identified novel amylin-binding sites distinct from classical calcitonin receptors in human breast carcinoma cells, suggesting the existence of yet-to-be-characterized binding partners or receptor configurations. bioscientifica.com Future research is focused on identifying these potential novel partners to fully understand the physiological roles of amylin and the therapeutic potential of its antagonists.

Table 1: Canonical Amylin Receptor Subtypes

Receptor SubtypeCore ReceptorAssociated RAMPPrimary Ligand
AMY1Calcitonin Receptor (CTR)RAMP1Amylin, CGRP
AMY2Calcitonin Receptor (CTR)RAMP2Amylin
AMY3Calcitonin Receptor (CTR)RAMP3Amylin

Advanced Structural Studies of Acetyl-Amylin (8-37) in Complex with Receptors or Membranes

Understanding the three-dimensional structure of Acetyl-Amylin (8-37) as it interacts with its biological targets is crucial for rational drug design. Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of amylin receptors. consensus.app Cryo-EM studies of full-length amylin bound to AMY receptors reveal that the C-terminal region of the peptide, which corresponds to the (8-37) fragment, makes extensive contact with the extracellular domain (ECD) of the calcitonin receptor. consensus.app The RAMP component of the receptor complex further constrains the peptide's conformation. consensus.app These studies show that amylin-based peptides and calcitonin-based peptides activate the receptor through distinct mechanisms, a critical finding for developing selective therapeutics. consensus.app

In addition to receptor complexes, the interaction of amylin fragments with lipid membranes is a key area of investigation, particularly due to amylin's propensity to form amyloid aggregates implicated in type 2 diabetes. While monomeric amylin is largely disordered in solution, it adopts a more helical structure upon binding to lipid membranes. acs.org Molecular dynamics simulations have shown that the C-terminal region is often the first part of the peptide to adsorb to the membrane surface. The specific nature of these interactions, and how they might be altered by N-terminal acetylation, remains an active area for advanced structural and simulation studies.

Development of Next-Generation Amylin Receptor Modulators Based on Acetyl-Amylin (8-37) Scaffold

The Acetyl-Amylin (8-37) sequence serves as a valuable starting point, or scaffold, for developing new and improved amylin receptor modulators. mdpi.com Since native human amylin has unfavorable physicochemical properties, including a tendency to aggregate, researchers are creating analogs with better stability and potency. nih.gov The (8-37) fragment lacks the N-terminal disulfide ring required for agonist activity, making it an ideal template for designing antagonists. physiology.org

Research efforts have focused on making specific amino acid substitutions to enhance binding affinity and selectivity. For example, replacing the C-terminal tyrosine (Tyr37) with a proline (Pro) in rat Amylin (8-37) was shown to enhance its antagonistic properties at the AMY1 receptor while maintaining selectivity. nih.gov N-terminal acetylation of the Amylin (8-37) fragment has been observed to increase its potency by more than tenfold compared to its non-acetylated counterpart. nih.gov By systematically modifying the peptide backbone and side chains, scientists aim to create next-generation therapeutics for metabolic diseases like obesity and diabetes, potentially with longer half-lives and improved efficacy. nih.govacs.org

Table 2: Key Amylin (8-37) Analogs and Their Properties

AnalogKey Modification(s)Observed EffectReference
Acetyl-Amylin (8-37)N-terminal acetylation>10-fold gain in potency compared to non-acetylated form. nih.gov
Rat Amylin (8-37) Y37PC-terminal Tyrosine replaced with ProlineEnhanced antagonism at AMY1 receptor. nih.gov
AC187Chimeric peptide of salmon calcitonin (8-32) with amylin-like substitutionsSelective receptor antagonist. physiology.org

Exploration of Acetyl-Amylin (8-37) as a Tool for Preclinical Amyloid Imaging or Diagnostics

The connection between amylin and another amyloid-forming peptide, amyloid-beta (Aβ), which is central to Alzheimer's disease, has opened a potential new application for amylin-derived peptides. mdpi.com The amylin receptor has been implicated as a mediator of Aβ toxicity, and antagonists like AC187 (a related Amylin (8-37) analog) can block these neurotoxic effects in preclinical models. This biological link suggests that molecules targeting the amylin receptor could be adapted for diagnostic purposes in neurodegenerative diseases.

Preclinical imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization of molecular targets in living animal models. nih.govwikipedia.org A key requirement for PET is a tracer molecule that specifically binds to the target and is labeled with a positron-emitting radioisotope (e.g., Carbon-11 or Fluorine-18). nih.gov While specific PET tracers for amyloid plaques are in clinical use, the development of new tracers is ongoing. nih.govdiagnosticimaging.com Given the interaction between the amylin system and Aβ pathology, there is a compelling rationale to explore radiolabeled versions of Acetyl-Amylin (8-37) or its analogs as potential PET ligands for imaging amyloid deposits or amylin receptors in the brain. google.comnih.govmdpi-res.com Such a tool could be invaluable in preclinical studies to diagnose disease, track progression, and assess the efficacy of new anti-amyloid therapies.

Integration of Computational Modeling and In Silico Approaches in Acetyl-Amylin (8-37) Research

Computational methods are becoming indispensable for accelerating research into peptides like Acetyl-Amylin (8-37). In silico techniques, particularly molecular dynamics (MD) simulations, provide atomic-level insights into how the peptide behaves over time, both alone and in complex with its binding partners. mdpi.com These simulations can model the initial binding events between amylin fragments and the amylin receptor's extracellular domain, helping to predict which amino acid residues are most critical for establishing a stable interaction. acs.org

MD simulations are also powerful tools for studying the structural changes that occur when amylin peptides interact with lipid membranes, a process that is thought to precede amyloid fibril formation. acs.org Furthermore, computational approaches can be used to model the structure of the entire peptide-receptor complex, guiding the design of new analogs with enhanced affinity or selectivity. acs.org By integrating these computational models with experimental data from binding assays and structural biology, researchers can more efficiently screen potential drug candidates and formulate hypotheses, significantly streamlining the development of next-generation therapeutics based on the Acetyl-Amylin (8-37) scaffold.

Q & A

Q. What is the role of Acetyl-Amylin (8-37) (human) in modulating amylin receptor activity, and how can its antagonistic properties be experimentally validated?

Acetyl-Amylin (8-37) (human) is a synthetic peptide antagonist of human amylin (IAPP), specifically inhibiting amylin-mediated pathways while showing limited cross-reactivity with related peptides like CGRP. To validate its antagonism, researchers can use in vitro models such as glycogen accumulation assays in hepatocytes. For example, the fragment reversed IAPP-induced inhibition of ¹⁴C-glycogen accumulation at nanomolar concentrations, with efficacy confirmed via competitive binding assays using radiolabeled ligands . Key steps include:

  • Pre-incubating cells with Acetyl-Amylin (8-37) before amylin exposure.
  • Quantifying glycogen synthesis via scintillation counting or enzymatic methods.
  • Including controls for CGRP to confirm selectivity.

Q. How should researchers design experiments to assess the structural stability of Acetyl-Amylin (8-37) (human) under varying physiological conditions?

Structural stability studies should focus on the peptide’s propensity for aggregation or fibril formation, which can interfere with its antagonistic function. Methodological approaches include:

  • Circular Dichroism (CD) Spectroscopy : To monitor secondary structure changes (e.g., α-helix to β-sheet transitions) under pH 7.4 or hyperglycemic conditions .
  • Thioflavin T Assays : To detect amyloid fibril formation over time .
  • Mass Spectrometry (MALDI-TOF) : To verify intact peptide mass after exposure to proteolytic enzymes or oxidative stress .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported cytotoxic effects of Acetyl-Amylin (8-37) (human) on pancreatic β-cells?

While Acetyl-Amylin (8-37) is primarily an amylin antagonist, some studies report cytotoxicity in RINm5F β-cells at 25 µM, inversely correlated with mature fibril content . To address this contradiction:

  • Dose-Response Analysis : Compare cytotoxicity across concentrations (1–50 µM) using viability assays (MTT or Calcein-AM).
  • Aggregation State Characterization : Use transmission electron microscopy (TEM) to correlate fibril morphology with toxicity.
  • Receptor-Specific Knockdown : Employ siRNA targeting amylin receptors (e.g., CTR/RAMP complexes) to isolate receptor-mediated vs. off-target effects.

Q. How can researchers optimize the synthesis and purification of Acetyl-Amylin (8-37) (human) to minimize truncation products and improve yield?

The peptide’s 30-amino acid sequence (Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂) poses challenges due to aggregation-prone regions (e.g., residues 20–29). Key synthesis improvements include:

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry with pseudoproline dipeptides at Ser/Thr-rich regions (e.g., HSSNNF) to prevent chain aggregation .
  • Cleavage Optimization : Test TFA-based cocktails (e.g., TFA:H₂O:TIS = 95:2.5:2.5) to minimize side reactions like aspartimide formation .
  • HPLC Purification : Employ gradient elution (10–60% acetonitrile in 0.1% TFA) with C18 columns, monitoring purity via UV (214 nm) .

Q. What mechanistic insights can be gained from comparing Acetyl-Amylin (8-37) (human) with its non-acetylated counterpart in receptor binding assays?

Acetylation at the N-terminus enhances metabolic stability by reducing aminopeptidase degradation. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal:

  • Binding Affinity : Acetylated versions show 2–3-fold higher affinity for amylin receptors due to stabilized α-helical conformation .
  • Pharmacokinetics : Acetylation extends half-life in plasma (e.g., from ~15 min to >30 min in rodent models) .
  • Functional Selectivity : Non-acetylated fragments may exhibit partial agonist activity at high concentrations, confounding antagonist studies .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting data on Acetyl-Amylin (8-37)’s vasodilatory effects in different vascular beds?

Acetyl-Amylin (8-37) induces vasodilation in rat mesenteric arteries but shows variable effects in other tissues. To reconcile discrepancies:

  • Tissue-Specific Receptor Expression : Quantify CTR/RAMP receptor isoforms via qPCR or immunohistochemistry .
  • Calcium Imaging : Measure intracellular Ca²⁺ flux in vascular smooth muscle cells to distinguish amylin vs. CGRP-mediated pathways .
  • Pharmacological Blockers : Co-administer CGRP antagonists (e.g., BIBN4096) to isolate amylin-specific responses .

Q. What advanced structural techniques are recommended to study the duplex folding and fibril polymorphism of Acetyl-Amylin (8-37) (human)?

  • NMR Spectroscopy : Resolve hairpin structures in solution (e.g., residues 8–17 and 28–37 forming β-strands) .
  • X-ray Crystallography : Use truncated fragments (e.g., residues 8–28) to obtain high-resolution fibril core structures .
  • Cryo-EM : Map full-length fibril architectures under near-physiological conditions .

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